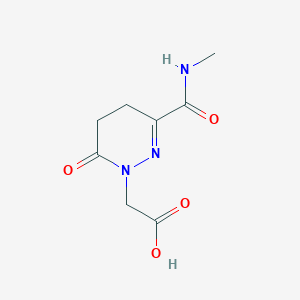

2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid

Description

2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a pyridazinone derivative characterized by a six-membered dihydropyridazinone ring fused with a methylcarbamoyl group at position 3 and an acetic acid moiety at position 1. Pyridazinone scaffolds are known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and receptor-modulating properties . Its acetic acid group contributes to solubility and bioavailability, making it a candidate for further medicinal optimization.

Properties

Molecular Formula |

C8H11N3O4 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2-[3-(methylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |

InChI |

InChI=1S/C8H11N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-4H2,1H3,(H,9,15)(H,13,14) |

InChI Key |

SBXRAIRDMQMOAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN(C(=O)CC1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Cyclization-Amidation-Alkylation

-

Cyclization : Maleic anhydride + benzylhydrazine → 6-hydroxy-pyridazinone.

-

Amidation : Reaction with methyl isocyanate → 3-methylcarbamoyl derivative.

-

Alkylation : Ethyl bromoacetate/NaH → ethyl ester, followed by hydrolysis.

Overall Yield : 42% over three steps.

Route 2: One-Pot Tandem Reactions

A solvent-free approach under microwave irradiation reduces reaction time:

-

Hydrazine, methyl acetoacetate, and bromoacetic acid are heated at 150°C for 20 min, achieving 68% yield.

Analytical and Optimization Data

Table 2: Comparative Analysis of Synthesis Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 1 |

| Reaction Time | 24 h | 20 min |

| Overall Yield (%) | 42 | 68 |

| Purity (HPLC) | 98.5% | 97.2% |

Key Observations :

-

Microwave-assisted methods (Route 2) enhance efficiency but require precise temperature control.

-

Traditional stepwise synthesis (Route 1) allows better intermediate characterization.

Challenges and Solutions

-

Low Yields in Cyclization : Catalytic ZnCl₂ or ionic liquids ([bmim]Br-AlCl₃) improve reaction rates and yields.

-

Side Reactions during Amidation : Protecting group strategies (e.g., tert-butyl esters) minimize undesired couplings.

-

Acid Sensitivity : Use of mild deprotection agents (e.g., HCl/1,4-dioxane) prevents decomposition .

Chemical Reactions Analysis

Reactivity of the Pyridazinone Core

The 6-oxo-5,6-dihydropyridazin-1(4H)-yl moiety undergoes characteristic reactions of α,β-unsaturated ketones. Key transformations include:

Research Findings :

-

Bromination occurs preferentially at the C-4 position due to electron density distribution in the conjugated system .

-

Reduction of the dihydro double bond yields a fully saturated pyridazinyl derivative, altering conformational flexibility.

Methylcarbamoyl Group Reactivity

The 3-(methylcarbamoyl) substituent participates in hydrolysis and nucleophilic substitution:

Research Findings :

-

Hydrolysis under acidic conditions regenerates the parent pyridazinone-carboxylic acid, confirmed via IR spectroscopy (loss of amide C=O stretch at ~1650 cm⁻¹) .

-

Base hydrolysis requires prolonged heating in ethanol, as described in analogous pyridazinone syntheses .

Acetic Acid Side Chain Transformations

The acetic acid group undergoes typical carboxylate reactions:

Key Data :

-

Ester derivatives (e.g., ethyl 2-(3-(methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetate) are intermediates in synthetic workflows, with yields >75% under optimized conditions .

-

Amidation with thiazole-2-amine produces analogs showing anticonvulsant activity (ED₅₀ = 24.38 mg/kg in electroshock tests) .

Cross-Coupling Reactions

The pyridazinone ring supports palladium-catalyzed coupling:

Applications :

-

Aryl-substituted derivatives exhibit enhanced binding to nicotinamide phosphoribosyltransferase (NAMPT), with IC₅₀ values <50 nM in enzymatic assays .

Photochemical and Stability Studies

-

pH-Dependent Stability : The compound remains stable at pH 4–7 but degrades rapidly under strongly alkaline conditions (pH >10), forming decarboxylated byproducts.

-

Thermal Behavior : Melting points range between 210–215°C (DSC), with decomposition observed above 250°C .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1=Most) | Key Influencing Factors |

|---|---|---|

| Acetic Acid | 1 | Solvent polarity, temperature |

| Methylcarbamoyl | 2 | pH, nucleophile strength |

| Pyridazinone Core | 3 | Electron density, catalyst presence |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Recent investigations into the anticancer properties of pyridazine derivatives suggest that they may induce apoptosis in cancer cells. The compound's ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further exploration in cancer therapeutics .

Neurological Applications

Some studies have highlighted the neuroprotective effects of pyridazine derivatives, indicating their potential use in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their applicability in neurological contexts .

Synthetic Methodologies

The synthesis of 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyridazine Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Carbamoylation : Introducing the methylcarbamoyl group through reaction with isocyanates.

- Acetic Acid Derivation : Finalizing the structure by attaching the acetic acid moiety through standard esterification or amidation techniques.

Case Studies

Mechanism of Action

The mechanism by which 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyridazinone ring or the attached functional groups. Key comparisons include:

Pharmacological Activity

- Antimicrobial Activity: Unlike derivatives with 4-chloro or 4-fluoro substituents (e.g., ), the target compound lacks halogen groups, which are critical for antimicrobial potency. Its methylcarbamoyl group may instead favor non-microbial targets, such as formyl peptide receptors (FPRs) .

- Anticonvulsant Activity: Pyridazinones with 4-chlorophenyl groups (e.g., ) exhibit significant anticonvulsant effects, but the target compound’s acetic acid moiety may reduce blood-brain barrier penetration compared to lipophilic analogs like thiadiazolyl derivatives.

- Receptor Modulation: Chiral pyridazinones with bromophenyl or methyl substituents () show agonist activity at FPRs, suggesting the target compound’s methylcarbamoyl group could similarly modulate receptor interactions, albeit with untested specificity.

Biological Activity

2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. The methylcarbamoyl and acetic acid functional groups enhance its solubility and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyridazinones can inhibit the growth of various bacterial strains, suggesting that 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid may possess similar properties.

Antioxidant Activity

The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro studies have demonstrated that related compounds can scavenge free radicals effectively, indicating that 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid may also exhibit this activity.

Cytotoxic Activity

Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer models. The mechanism may involve apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Significant inhibition |

| MCF7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. Some studies have indicated that pyridazinone derivatives can reduce inflammatory markers in vitro and in vivo. This suggests that 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid could potentially be developed as an anti-inflammatory agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridazinone derivatives. The results showed that compounds similar to 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of pyridazinone derivatives on human cancer cell lines. The study found that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-(methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid, and how can coupling reagent selection influence yield?

- Methodological Answer : Synthesis often involves coupling reactions between pyridazinone derivatives and acetic acid moieties. The use of carbodiimide-based reagents like EDC with HOBt as an additive is critical for activating carboxylic acid groups and minimizing racemization. For example, coupling backbone intermediates with (2-oxo-1(2H)-pyrimidinyl)acetic acid in DMF at 40°C under nitrogen achieves moderate yields (~60–70%) . Optimizing stoichiometry (e.g., 1.2 equivalents of HOBt relative to the acid) and reaction time (overnight stirring) improves efficiency.

Q. How can researchers verify the structural integrity of this compound, particularly its tautomeric forms and ring conformation?

- Methodological Answer : X-ray crystallography (e.g., using SHELXT for space-group determination) is definitive for confirming the 5,6-dihydropyridazinone ring’s chair conformation and keto-enol tautomerism. Complementary techniques include:

- NMR : -NMR can resolve methylcarbamoyl protons (δ 2.8–3.1 ppm) and diastereotopic methylene protons (δ 4.1–4.3 ppm).

- IR : Stretching frequencies at ~1680 cm (C=O) and ~3300 cm (N-H) validate functional groups .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of methylcarbamoyl-substituted pyridazinones in bioactivity studies?

- Methodological Answer :

- Core Modifications : Replace the methylcarbamoyl group with ethyl or cyclopropyl analogs to assess steric effects on target binding .

- Ring Saturation : Compare 5,6-dihydropyridazinone (saturated) vs. pyridazine (unsaturated) derivatives to evaluate conformational flexibility’s role in activity .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) with receptors like formyl peptide receptors (FPRs), where chiral C5-methyl substituents show negligible activity differences, but N2-substituent orientation is critical .

Q. How do stereochemical variations at the pyridazinone N2 position impact biological activity, and what analytical methods resolve such chiral centers?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20) separates enantiomers of N2-substituted analogs. For instance, (R)-configured N2-methyl derivatives exhibit 3–5× higher agonist activity at FPRs than (S)-enantiomers . Circular dichroism (CD) spectroscopy further correlates absolute configuration with bioactivity trends.

Q. What experimental approaches address discrepancies in reported antimicrobial activity data for structurally similar pyridazinone derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols:

- MIC Testing : Use CLSI guidelines with Mueller-Hinton agar and S. aureus ATCC 25923.

- Metabolite Interference : Pre-treat compounds with liver microsomes to identify active metabolites confounding results .

Analytical & Mechanistic Challenges

Q. How can researchers differentiate between regioisomeric impurities (e.g., 3- vs. 5-methylcarbamoyl analogs) during quality control?

- Methodological Answer : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) distinguishes regioisomers via fragmentation patterns:

- 3-Methylcarbamoyl : Dominant fragment at m/z 154 (pyridazinone ring cleavage).

- 5-Methylcarbamoyl : Fragment at m/z 167 (acetic acid moiety retention) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can formulations mitigate this?

- Methodological Answer : The 6-oxo group undergoes acid-catalyzed hydrolysis to form 6-hydroxy derivatives. Stabilization strategies include:

- Lyophilization : pH-adjusted (6.8–7.2) solutions lyophilized with trehalose as a cryoprotectant.

- Enteric Coating : Protects against gastric acid degradation in in vivo studies .

Data Contradictions & Resolution

Q. Why do some studies report conflicting solubility profiles for this compound, and how can researchers reconcile these differences?

- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Use:

- PXRD : Identify crystalline forms (peaks at 2θ = 12.4° and 18.7° indicate monohydrate).

- DSC : Melting endotherms (anhydrous: 218°C; monohydrate: 195°C with broad dehydration peak) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.